molecular formula C8H15N3O2 B1331146 1-Acetylpiperidine-4-carbohydrazide CAS No. 69835-75-2

1-Acetylpiperidine-4-carbohydrazide

Cat. No. B1331146
CAS RN: 69835-75-2
M. Wt: 185.22 g/mol
InChI Key: XEYVCHIDLYYNEE-UHFFFAOYSA-N
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Description

The compound "1-Acetylpiperidine-4-carbohydrazide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some information about the compound . The first paper discusses the crystal and molecular structure of N-acetylpiperidine-2-carboxylic acid, which shares the acetylpiperidine moiety with our compound of interest . The second paper describes the synthesis and characterization of N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, which includes the carbohydrazide group that is also present in 1-Acetylpiperidine-4-carbohydrazide .

Synthesis Analysis

While the synthesis of 1-Acetylpiperidine-4-carbohydrazide is not directly detailed, the synthesis of related compounds can provide a general idea of the methods that might be used. The synthesis of N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves the reaction of phenyl acetates with an alkaline medium . This suggests that the synthesis of 1-Acetylpiperidine-4-carbohydrazide could potentially involve similar reagents and conditions, with the appropriate precursors and catalysts.

Molecular Structure Analysis

The molecular structure of compounds related to 1-Acetylpiperidine-4-carbohydrazide has been analyzed using X-ray diffraction methods. For instance, N-acetylpiperidine-2-carboxylic acid was found to have an orthorhombic crystal structure and a chair conformation of the piperidine ring . This information can be useful in predicting the conformation and crystal packing that might be expected for 1-Acetylpiperidine-4-carbohydrazide.

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for 1-Acetylpiperidine-4-carbohydrazide. However, the chemical reactions of similar compounds, such as the formation of carbohydrazide derivatives in an alkaline medium, can be indicative of the types of reactions that 1-Acetylpiperidine-4-carbohydrazide might undergo . It is likely that the compound could participate in nucleophilic addition reactions due to the presence of the carbohydrazide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Acetylpiperidine-4-carbohydrazide are not directly reported in the provided papers. However, by examining the properties of structurally similar compounds, one can infer that 1-Acetylpiperidine-4-carbohydrazide may exhibit properties typical of acetylated nitrogen heterocycles and carbohydrazides. For example, the solubility, melting point, and stability of the compound could be influenced by the presence of the acetyl group and the hydrazide functionality .

Scientific Research Applications

1. Broad-Spectrum Antibacterial Candidates

  • Application Summary: Two new N′-heteroarylidene-1-carbohydrazide derivatives were produced via condensation of adamantane-1-carbohydrazide with the appropriate heterocyclic aldehyde . These compounds were chemically and structurally characterized by 1H-NMR, 13C-NMR, infrared and UV-vis spectroscopies, and single crystal X-ray diffraction .
  • Methods of Application: The study was complemented with density functional theory calculations (DFT). The results show an asymmetrical charge distribution in both compounds, with the electron density accumulated around the nitrogen and oxygen atoms, leaving the positive charge surrounding the N-H and C-H bonds in the hydrazine group .
  • Results: Both molecules show intense UV-Vis light absorption in the range 200–350 nm (1) and 200–500 nm (2), brought about by π → π* electronic transitions .

2. Potential Anticancer Agents

  • Application Summary: Acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine and hydrazine hydrate with 4-aryl-1,3,7-triphenyl-8-oxa-1,2,6-triazaspiro[4.4]nona-2,6-dien-9-ones gave the corresponding heterocyclic carbohydrazides . These compounds were converted into versatile carbohydrazide derivatives and related oxadiazoles .
  • Methods of Application: The synthesis involved acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine and hydrazine hydrate with 4-aryl-1,3,7-triphenyl-8-oxa-1,2,6-triazaspiro[4.4]nona-2,6-dien-9-ones .
  • Results: A primary in vitro test of one of the compounds showed activity against leukemia cell lines .

3. Antifungal and Antiviral Agents

  • Application Summary: Carbohydrazides and their Schiff bases are important classes of heterocycles that have tremendous applications in physical and inorganic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .
  • Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .
  • Results: The compounds showed significant antifungal and antiviral activities .

4. Anti-Inflammatory Agents

  • Application Summary: Carbohydrazides and their Schiff bases are not only employed in the area of organic chemistry but also have tremendous applications in physical and inorganic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .
  • Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .
  • Results: The compounds showed significant anti-inflammatory activities .

5. Antiviral Agents

  • Application Summary: Carbohydrazides and their Schiff bases are important classes of heterocycles that have tremendous applications in physical and inorganic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .
  • Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .
  • Results: The compounds showed significant antiviral activities .

6. Antifertility Agents

  • Application Summary: Some heterocyclic carbohydrazides are useful as antifertility agents in rats and pigeons . Carbohydrazides and their Schiff bases are not only employed in the area of organic chemistry but also have tremendous applications in physical and inorganic chemistry .
  • Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .
  • Results: The compounds showed significant antifertility activities .

properties

IUPAC Name

1-acetylpiperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-7(3-5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYVCHIDLYYNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpiperidine-4-carbohydrazide

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